NVP-BEP800

Vue d'ensemble

Description

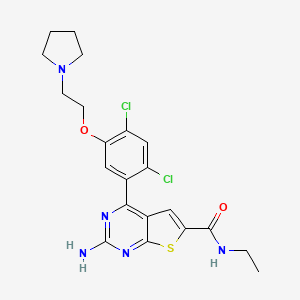

NVP-BEP800 est un inhibiteur novateur, entièrement synthétique et biodisponible par voie orale de la protéine de choc thermique 90 (HSP90). La HSP90 est une chaperonne moléculaire impliquée dans la maturation conformationnelle et la stabilité des molécules de signalisation clés liées à la prolifération, à la survie et à la transformation cellulaires. This compound a montré une activité antitumorale puissante dans des études précliniques, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Méthodes De Préparation

NVP-BEP800 est synthétisé par une série de réactions chimiques impliquant la formation de son noyau thiéno[2,3-d]pyrimidine. La voie de synthèse implique généralement les étapes suivantes :

- Formation du noyau thiéno[2,3-d]pyrimidine.

- Introduction du groupe 2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phényle.

- Addition du groupe N-éthyle à la partie carboxamide.

Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), à des températures allant de la température ambiante à 100 °C .

Analyse Des Réactions Chimiques

NVP-BEP800 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour introduire différents substituants.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme composé outil pour étudier l’inhibition de la HSP90 et ses effets sur le repliement et la stabilité des protéines.

Biologie : Employé dans la recherche pour comprendre le rôle de la HSP90 dans les processus cellulaires et son interaction avec les protéines clientes.

Médecine : Étudié pour son potentiel d’agent anticancéreux en raison de sa capacité à dégrader les protéines clientes oncogéniques et à inhiber la croissance tumorale.

Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques ciblant la HSP90 pour diverses maladies

Applications De Recherche Scientifique

Breast Cancer

In preclinical studies involving mice with breast cancer xenografts (BT-474), NVP-BEP800 demonstrated a dose-dependent increase in Hsp90-p23 complex dissociation and a significant reduction in tumor size. At a dosage of 30 mg/kg/day, it induced a tumor regression rate of approximately 38% . The compound's ability to degrade oncogenic client proteins contributes to its efficacy in inhibiting breast cancer cell proliferation.

Acute Lymphoblastic Leukemia (ALL)

This compound has shown promising results against T-cell and B-cell acute lymphoblastic leukemias. In studies using patient-derived xenograft models, treatment with this compound resulted in decreased ALL progression and enhanced sensitivity of leukemia cells to the compound. The stability of SRC kinases, important signaling molecules in ALL, was significantly affected by this compound treatment, suggesting its role as a potential therapeutic agent in this aggressive malignancy .

Glioblastoma

Research indicates that combining this compound with radiation therapy enhances its antitumor effects against glioblastoma cells. In vitro studies showed that co-treatment led to an increase in apoptosis rates, with approximately 95% of T98G glioblastoma cells undergoing apoptosis when treated with this compound alongside radiation . This combination strategy may represent a novel approach for improving treatment outcomes in glioblastoma patients.

Other Tumor Types

This compound has been evaluated across various tumor types, including melanoma and small cell lung cancer. In these studies, it exhibited strong antiproliferative activity and induced apoptosis at tolerable doses, reinforcing its potential as a broad-spectrum anticancer agent .

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Cancer Type | Model | Dosage | Outcome |

|---|---|---|---|

| Breast Cancer | Mice xenografts (BT-474) | 30 mg/kg/day | 38% tumor regression; inhibition of client proteins |

| Acute Lymphoblastic Leukemia | Patient-derived xenografts | 10 mg/kg | Decreased ALL progression; affected SRC kinases |

| Glioblastoma | In vitro (T98G cells) | 0.2 µM + radiation | ~95% apoptosis rate; enhanced effects with radiation |

| Melanoma | Various tumor types | Variable | Strong antiproliferative activity |

Mécanisme D'action

NVP-BEP800 exerce ses effets en se liant à la poche de liaison de l’ATP en N-terminal de la HSP90. Cette liaison inhibe l’activité ATPase de la HSP90, ce qui conduit à la dissociation de la HSP90 de ses protéines clientes. En conséquence, les protéines clientes sont dégradées et leurs voies de signalisation en aval sont perturbées. Ce mécanisme conduit à l’inhibition de la prolifération cellulaire et à l’induction de l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

NVP-BEP800 est comparé à d’autres inhibiteurs de la HSP90 tels que NVP-AUY922 et les dérivés de la benzoquinone ansamycine. La singularité de this compound réside dans sa biodisponibilité orale et son activité antitumorale puissante. Les composés similaires comprennent :

NVP-AUY922 : Un autre inhibiteur synthétique de la HSP90 ayant une activité anticancéreuse prometteuse, mais nécessitant une administration intraveineuse.

Dérivés de la benzoquinone ansamycine : Inhibiteurs de la HSP90 dérivés de composés naturels ayant des effets antitumoraux importants, mais limités par leurs voies d’administration

This compound se distingue par sa flexibilité en termes de schémas posologiques et sa capacité à être administré par voie orale, ce qui en fait une option plus pratique pour une utilisation thérapeutique potentielle .

Activité Biologique

NVP-BEP800 is a novel, fully synthetic inhibitor of Heat Shock Protein 90 (Hsp90β), which has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer models, and relevant research findings.

This compound functions as an ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. This binding disrupts the chaperoning function of Hsp90, leading to the degradation of client proteins that are crucial for tumor cell survival and proliferation. Notably, it has been shown to affect the stability of SRC family kinases (SFKs), which are significant in lymphoid leukemias .

Acute Lymphoblastic Leukemia (ALL)

Research indicates that this compound demonstrates potent anti-leukemic activity in both T-cell and B-cell acute lymphoblastic leukemia models. In patient-derived xenograft (PDX) models, treatment with this compound resulted in a significant decrease in ALL progression and improved survival rates in treated mice . The compound was particularly effective against ALL cells due to its ability to destabilize SFKs, which are critical for the growth and survival of these cells.

Radiosensitization

This compound has also been explored for its radiosensitizing properties. In a study involving various tumor cell lines, it was found to enhance radiosensitivity when combined with ionizing radiation (IR). The treatment resulted in increased expression of histone γH2AX, a marker for DNA double-strand breaks, indicating that this compound can potentiate the effects of radiation therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity across multiple cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), HT 1080 (fibrosarcoma), GaMG, and SNB19 (glioblastoma).

- IC50 Value : this compound has an IC50 value of approximately 58 nM , indicating its potency against various tumor cells .

- Mechanism Insights : The compound leads to downregulation of cell cycle-associated proteins such as Cdk1 and Cdk4 and induces apoptosis as evidenced by increased cleaved caspase 3 levels .

In Vivo Studies

A notable study assessed the survival benefits in PDX models for T-ALL. Mice treated with this compound at a dosage of 10 mg/kg showed significantly improved survival compared to untreated controls. This suggests that this compound not only inhibits tumor growth but may also enhance overall survival outcomes in aggressive leukemia cases .

Data Tables

The following table summarizes key research findings related to this compound's biological activity:

Propriétés

IUPAC Name |

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUNQSYQHHIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649095 | |

| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847559-80-2 | |

| Record name | 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.